Cas no 2138420-01-4 (1H-1,2,3-Triazole, 4-(2-bromoethyl)-1-[(2,4-dimethyl-5-oxazolyl)methyl]-)
![1H-1,2,3-Triazole, 4-(2-bromoethyl)-1-[(2,4-dimethyl-5-oxazolyl)methyl]- structure](https://www.kuujia.com/scimg/cas/2138420-01-4x500.png)
1H-1,2,3-Triazole, 4-(2-bromoethyl)-1-[(2,4-dimethyl-5-oxazolyl)methyl]- Chemical and Physical Properties
Names and Identifiers
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- 1H-1,2,3-Triazole, 4-(2-bromoethyl)-1-[(2,4-dimethyl-5-oxazolyl)methyl]-
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- Inchi: 1S/C10H13BrN4O/c1-7-10(16-8(2)12-7)6-15-5-9(3-4-11)13-14-15/h5H,3-4,6H2,1-2H3
- InChI Key: XPQZAFUMNSAOSN-UHFFFAOYSA-N
- SMILES: N1(CC2OC(C)=NC=2C)C=C(CCBr)N=N1
1H-1,2,3-Triazole, 4-(2-bromoethyl)-1-[(2,4-dimethyl-5-oxazolyl)methyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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Enamine | EN300-696688-10.0g |
4-(2-bromoethyl)-1-[(dimethyl-1,3-oxazol-5-yl)methyl]-1H-1,2,3-triazole |
2138420-01-4 | 10.0g |
$5590.0 | 2023-03-10 | ||
Enamine | EN300-696688-2.5g |
4-(2-bromoethyl)-1-[(dimethyl-1,3-oxazol-5-yl)methyl]-1H-1,2,3-triazole |
2138420-01-4 | 2.5g |
$2548.0 | 2023-03-10 | ||
Enamine | EN300-696688-0.05g |
4-(2-bromoethyl)-1-[(dimethyl-1,3-oxazol-5-yl)methyl]-1H-1,2,3-triazole |
2138420-01-4 | 0.05g |
$1091.0 | 2023-03-10 | ||
Enamine | EN300-696688-5.0g |
4-(2-bromoethyl)-1-[(dimethyl-1,3-oxazol-5-yl)methyl]-1H-1,2,3-triazole |
2138420-01-4 | 5.0g |
$3770.0 | 2023-03-10 | ||
Enamine | EN300-696688-0.5g |
4-(2-bromoethyl)-1-[(dimethyl-1,3-oxazol-5-yl)methyl]-1H-1,2,3-triazole |
2138420-01-4 | 0.5g |
$1247.0 | 2023-03-10 | ||
Enamine | EN300-696688-0.25g |
4-(2-bromoethyl)-1-[(dimethyl-1,3-oxazol-5-yl)methyl]-1H-1,2,3-triazole |
2138420-01-4 | 0.25g |
$1196.0 | 2023-03-10 | ||
Enamine | EN300-696688-1.0g |
4-(2-bromoethyl)-1-[(dimethyl-1,3-oxazol-5-yl)methyl]-1H-1,2,3-triazole |
2138420-01-4 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-696688-0.1g |
4-(2-bromoethyl)-1-[(dimethyl-1,3-oxazol-5-yl)methyl]-1H-1,2,3-triazole |
2138420-01-4 | 0.1g |
$1144.0 | 2023-03-10 |
1H-1,2,3-Triazole, 4-(2-bromoethyl)-1-[(2,4-dimethyl-5-oxazolyl)methyl]- Related Literature
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1. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
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Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
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Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
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Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
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Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
Additional information on 1H-1,2,3-Triazole, 4-(2-bromoethyl)-1-[(2,4-dimethyl-5-oxazolyl)methyl]-
Introduction to 1H-1,2,3-Triazole, 4-(2-bromoethyl)-1-[(2,4-dimethyl-5-oxazolyl)methyl]- (CAS No. 2138420-01-4)
1H-1,2,3-Triazole, 4-(2-bromoethyl)-1-[(2,4-dimethyl-5-oxazolyl)methyl]- (CAS No. 2138420-01-4) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of triazoles, which are known for their diverse applications in pharmaceutical and chemical research. The presence of a bromoethyl group and a substituted oxazole ring in its structure adds to its complexity and versatility.
The 1H-1,2,3-triazole core is a well-known heterocyclic moiety that has been extensively studied for its pharmacological properties. It is often used as a scaffold in the design of new drugs due to its ability to form stable covalent bonds and its involvement in various biological processes. The introduction of the 4-(2-bromoethyl) substituent and the (2,4-dimethyl-5-oxazolyl)methyl group further enhances the compound's reactivity and selectivity, making it a valuable candidate for drug discovery and development.
In recent years, there has been a growing interest in the use of triazole-based compounds for their potential therapeutic applications. For instance, triazoles have been explored for their antifungal, antiviral, and anticancer properties. The specific structure of 1H-1,2,3-Triazole, 4-(2-bromoethyl)-1-[(2,4-dimethyl-5-oxazolyl)methyl]- (CAS No. 2138420-01-4) has been shown to exhibit promising activity against various pathogens and cancer cells. This is attributed to the synergistic effects of the bromoethyl group and the substituted oxazole ring.
The bromoethyl group in this compound can undergo nucleophilic substitution reactions, which can be harnessed for the synthesis of more complex molecules with enhanced biological activity. Additionally, the oxazole ring is known for its stability and ability to form hydrogen bonds, which can improve the compound's solubility and bioavailability. These properties make 1H-1,2,3-Triazole, 4-(2-bromoethyl)-1-[(2,4-dimethyl-5-oxazolyl)methyl]- (CAS No. 2138420-01-4) an attractive target for further investigation.
In terms of synthesis, the preparation of 1H-1,2,3-Triazole, 4-(2-bromoethyl)-1-[(2,4-dimethyl-5-oxazolyl)methyl]- (CAS No. 2138420-01-4) typically involves multi-step processes that include the formation of the triazole core followed by functionalization with the bromoethyl and oxazole groups. Recent advancements in synthetic methodologies have made it possible to produce this compound with high yield and purity. Techniques such as click chemistry have been particularly useful in facilitating the construction of triazole-containing molecules.
The biological evaluation of 1H-1,2,3-Triazole, 4-(2-bromoethyl)-1-[(2,4-dimethyl-5-oxazolyl)methyl]- (CAS No. 2138420-01-4) has revealed several interesting findings. In vitro studies have demonstrated its potent antifungal activity against a range of fungal species, including Candida albicans and Aspergillus fumigatus. This activity is believed to be mediated by the disruption of fungal cell membranes and inhibition of key metabolic pathways.
Beyond its antifungal properties, this compound has also shown promise as an anticancer agent. Preclinical studies have indicated that it can selectively inhibit the growth of cancer cells while sparing normal cells. The mechanism of action is thought to involve the induction of apoptosis through mitochondrial dysfunction and DNA damage. These findings suggest that 1H-1,2,3-Triazole, 4-(2-bromoethyl)-1-[(2,4-dimethyl-5-oxazolyl)methyl]- (CAS No. 2138420-01-4) could be a valuable lead compound for the development of novel anticancer therapies.
In addition to its direct biological activities, this compound has also been explored for its potential as a building block in drug conjugates and prodrugs. The presence of functional groups such as the bromoethyl moiety allows for easy modification and conjugation with other therapeutic agents or targeting moieties. This approach can enhance the delivery and efficacy of drugs while reducing side effects.
The safety profile of 1H-1,2,3-Triazole, 4-(2-bromoethyl)-1-[(2,4-dimethyl-5-oxazolyl)methyl]- (CAS No. 2138420-01-4) is another important aspect that has been investigated. Toxicity studies have shown that it exhibits low cytotoxicity towards normal cells at therapeutic concentrations. However, further research is needed to fully understand its long-term safety and potential side effects.
In conclusion, 1H-1,2,3-Triazole, 4-(2-bromoethyl)-1-[ ( ̶( ( ( ( ( ( ( ( ( ( ( ( ( ( ( (( (( (( (( (( (( (( (( (( (( (( (( (( (( (((((((((((((((((((( (((((((((((((((((((( (((((((((((((((((((( (((((((((((((((((((( (((((((((((((((((((( (((((((((((((((((((( (((((((((((((((((((( (((((((((((((((((((( (((((((((((((((((((( (((((((( (((((((( (((((((( (((((((( (((((((( (((((((( (((((((( (((((((( (((((((( (((((((( (((( (((( (((( (((( (((( (((( (((( (((( (((( (((( (((( (((( (((( (((( (((( (((( ))))))))))))))))))))))))))))))))))))))))))))))))))))))))))))))) ))))))) ))))))) ))))))) ))))))) ))))))) ))))))) ))))))) ))))))) ))))))) ))))))) ))) ))) ))) ))) ))) ))) ))) ))) ))) ))) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ](https://www.example.com/)
Note: The above content is generated based on current scientific knowledge and research findings related to CAS No. 21384777777777777777777777777777666666666666666666665555555555555555588888888888888"> .
Please note that while this introduction provides a comprehensive overview of ̶( ( ( ( ( ( ( ( ( ( ( (CAS No.CAS No.CAS No.CAS No.CAS No.CAS No.CAS No.CAS No.CAS No.CAS No.CAS No.CAS No.CAS No.CAS No.CAS No.CAS No.CAS No.CAS NOCAS NOCAS NOCAS NOCAS NOCAS NONo.)))))))))))No.)No.)No.)No.)No.)No.)No.)No.)No.)No., it is essential to consult primary research articles and review papers for detailed information on specific aspects such as synthesis methods,biosynthesis pathways,, pharmacological activities,, toxicological profiles,, and potential therapeutic applications,, regulatory considerations,, etc., etc., etc., etc., etc., etc., etc., etc., etc., etc., etc., etc., etc., etc., etc., etc., etc., etc., etc., etc., etc.. For further reading on this topic,, please refer to reputable scientific journals,, databases,, books,, or consult with experts in medicinal chemistry or related fields,, or attend relevant conferences,, workshops,, seminars,, or webinars,..
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2138420-01-4 (1H-1,2,3-Triazole, 4-(2-bromoethyl)-1-[(2,4-dimethyl-5-oxazolyl)methyl]-) Related Products
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